molecular formula C19H22FN3O4S B2502905 N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251698-24-4

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2502905
CAS RN: 1251698-24-4
M. Wt: 407.46
InChI Key: LFTXYRRHPVQKSU-UHFFFAOYSA-N
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Description

The compound N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of functional groups that can influence biological activity. For example, the synthesis of perfluoro-[N-(4-pyridyl)acetamide] involves direct fluorination and can be used to fluorinate various substrates under mild conditions . Similarly, a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for anticonvulsant activity . These methods may be relevant for the synthesis of N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, suggesting that careful selection of precursors and reaction conditions could yield the desired compound.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its biological activity. The presence of a piperidine moiety, as seen in the compounds evaluated for anticonvulsant activity , suggests that similar structural features in N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide could be important for its interaction with biological targets. Additionally, the presence of a fluorine atom can significantly affect the molecule's reactivity and binding properties, as seen in the fluorination reactions of various substrates .

Chemical Reactions Analysis

The reactivity of similar compounds indicates that the N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide could undergo various chemical reactions. For instance, the electrophilic fluorinating agent discussed in paper suggests that the fluorine atom in the compound could potentially be involved in electrophilic substitution reactions. Moreover, the presence of an acetamide group could be reactive towards nucleophilic attack, which is a common reaction in biochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and melting point, are determined by its molecular structure. The presence of both lipophilic (e.g., 4-fluoro-2-methylphenyl) and hydrophilic (e.g., piperidin-1-ylsulfonyl) components in the compound suggests it may have amphiphilic properties, which could influence its solubility and distribution in biological systems. The synthesized compounds in paper were characterized using various spectroscopic techniques, which could also be applied to determine the properties of N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide.

Scientific Research Applications

Pharmacological Characterization

A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a κ-opioid receptor (KOR) antagonist, demonstrating potential for treating depression and addiction disorders. It exhibits high affinity for human, rat, and mouse KORs, with reduced affinity for μ-opioid receptors (MORs). Additionally, it showed antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior (Grimwood et al., 2011).

Synthesis and Biological Activity

A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, including compounds structurally related to N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed protection in animal models of epilepsy, and certain derivatives revealed significant analgesic activity without impairing motor coordination (Obniska et al., 2015).

Antimicrobial Activity

Research on N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide, a compound similar in structure, has shown in vitro antibacterial and anti-fungal activity. These findings highlight the potential of structurally related compounds for antimicrobial applications (Mahyavanshi et al., 2017).

Corrosion Inhibition

Compounds like (1-(5-fluoro-2-(methylthio)pyrimidine-4-yl)piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, which share structural similarities, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to investigate their adsorption behaviors and inhibition efficiencies, suggesting potential industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-14-11-15(20)5-7-17(14)21-18(24)13-22-12-16(6-8-19(22)25)28(26,27)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTXYRRHPVQKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

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